4-Azido-4-(4-fluorophenyl)oxane
Overview
Description
4-Azido-4-(4-fluorophenyl)oxane is an organic compound characterized by the presence of an azide group (-N3) and a fluorophenyl group attached to an oxane ring.
Preparation Methods
The synthesis of 4-Azido-4-(4-fluorophenyl)oxane typically involves the following steps:
Formation of the Oxane Ring: This can be achieved through cyclization reactions, such as the intramolecular etherification of appropriate precursors.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the oxane ring with a fluorophenyl group, often using electrophilic aromatic substitution reactions.
Chemical Reactions Analysis
4-Azido-4-(4-fluorophenyl)oxane undergoes various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitrenes, which are highly reactive intermediates.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide (H2O2), peracids.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium azide (NaN3), halides.
Major products formed from these reactions include nitrenes, amines, and substituted derivatives of the original compound .
Scientific Research Applications
4-Azido-4-(4-fluorophenyl)oxane has several scientific research applications:
Material Sciences: It is used as a cross-linker in the synthesis of polymers and other materials.
Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Biological Research: It is used in the study of biological systems, where the azide group can be employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Mechanism of Action
The mechanism of action of 4-Azido-4-(4-fluorophenyl)oxane primarily involves the formation of nitrenes upon thermal or photochemical activation of the azide group. These nitrenes are highly reactive and can insert into various chemical bonds, facilitating crosslinking reactions in polymers and other materials . The molecular targets and pathways involved include the insertion into C-H bonds and the formation of covalent bonds with other molecules .
Comparison with Similar Compounds
4-Azido-4-(4-fluorophenyl)oxane can be compared with other azide-containing compounds, such as:
4-Azido-4-(4-chlorophenyl)oxane: Similar in structure but with a chlorine atom instead of a fluorine atom. This compound may exhibit different reactivity and properties due to the presence of chlorine.
4-Azido-4-(4-bromophenyl)oxane: Contains a bromine atom instead of fluorine, which can influence its chemical behavior and applications.
4-Azido-4-(4-methylphenyl)oxane: Features a methyl group instead of a fluorine atom, potentially altering its reactivity and use in various applications.
Properties
IUPAC Name |
4-azido-4-(4-fluorophenyl)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c12-10-3-1-9(2-4-10)11(14-15-13)5-7-16-8-6-11/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFMWERNGBFMKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=C(C=C2)F)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701243242 | |
Record name | 2H-Pyran, 4-azido-4-(4-fluorophenyl)tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701243242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305712-61-1 | |
Record name | 2H-Pyran, 4-azido-4-(4-fluorophenyl)tetrahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1305712-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyran, 4-azido-4-(4-fluorophenyl)tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701243242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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